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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for
diisopropyl sulfate (CAS No: 2973-10-6), a key intermediate in various chemical syntheses.
Due to its classification as a possible human carcinogen (Group 2B), meticulous analytical
monitoring of this compound is imperative. This document compiles available mass
spectrometry data and outlines the expected nuclear magnetic resonance (NMR) and infrared
(IR) spectroscopic characteristics. Detailed experimental protocols for these analytical
techniques are also provided to facilitate the accurate identification and quantification of
diisopropyl sulfate in research and drug development settings.

Introduction

Diisopropyl sulfate ((CH3)2CHO)2SO0: is a dialkyl sulfate that serves as a reactive alkylating
agent. Its presence, even in trace amounts, in pharmaceutical manufacturing processes is a
significant concern due to its potential genotoxicity. Therefore, robust and sensitive analytical
methods are crucial for its detection and quantification. This guide focuses on the key
spectroscopic technigues used for the characterization of diisopropyl sulfate: Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).
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Spectroscopic Data

While a complete set of publicly available, experimentally verified spectra for diisopropyl

sulfate is limited, this section presents the available mass spectrometry data and the

theoretically expected NMR and IR absorption data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (Proton NMR): The proton NMR spectrum of diisopropyl sulfate is expected to be

simple due to the symmetry of the molecule.

o A septet (a multiplet with seven lines) is anticipated for the methine proton (-CH-). This

splitting pattern arises from the coupling with the six equivalent protons of the two adjacent

methyl groups.

o Adoublet is expected for the methyl protons (-CHs). This is due to coupling with the single

adjacent methine proton.

e 13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is also predicted to be

straightforward.

o One signal is expected for the two equivalent methine carbons (-CH-).

o Another signal is expected for the four equivalent methyl carbons (-CHs).

Table 1: Predicted *H and *C NMR Data for Diisopropyl Sulfate

Predicted Chemical Shift

Nucleus Multiplicity
(Pppm)

1H ~4.8-5.0 Septet (-CH)

1H ~14-1.6 Doublet (-CHs)

13C ~75-80 -CH

13C ~20-25 -CHs
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Note: The predicted chemical shifts are estimates and may vary depending on the solvent and
other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of diisopropyl sulfate is expected to show characteristic absorption bands
corresponding to the vibrations of its functional groups.

Table 2: Expected IR Absorption Bands for Diisopropyl Sulfate

Wavenumber (cm~?) Bond Vibration Intensity
2980 - 2940 C-H stretch (sp?) Strong
1470 - 1450 C-H bend (asymmetric) Medium
1390 - 1370 S=0 stretch (asymmetric) Strong
1190 - 1170 S=0 stretch (symmetric) Strong
1000 - 950 C-O stretch Strong

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful
tool for the identification and quantification of diisopropyl sulfate.

Table 3: Mass Spectrometry Data for Diisopropyl Sulfate

m/z (mass-to-charge ratio) Interpretation
167 [M - CHs]* (Quantification lon)
87 [M - OSO20CH(CHs)2]* (Qualifier lon)

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic
analysis of diisopropyl sulfate.
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NMR Spectroscopy

o Sample Preparation: Dissolve a few milligrams of the diisopropyl sulfate sample in a
suitable deuterated solvent (e.g., CDCIs, Acetone-ds, or DMSO-de) in an NMR tube.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.
e 1H NMR Acquisition:
o Acquire the proton spectrum using a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the carbon spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the spectrum and perform baseline correction.
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o Reference the spectrum using the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place a small drop of the liquid diisopropyl sulfate sample between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates.

o Gently press the plates together to form a thin film.
e Instrument Setup:
o Place the salt plates in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty beam path.
e Spectrum Acquisition:
o Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm~—1.
o Co-add multiple scans to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Label the significant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Dissolve the sample containing diisopropyl sulfate in a volatile organic solvent (e.g.,
dichloromethane or hexane).
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o If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up and
concentrate the sample.

o GC-MS System Configuration:

[¢]

GC Column: A non-polar capillary column (e.g., DB-1 or DB-5) is typically used.
o Carrier Gas: Helium at a constant flow rate.
o Injector: Split/splitless injector, operated in splitless mode for trace analysis.

o Oven Temperature Program: A temperature gradient is used to separate the components
of the sample. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp
up to 250°C.

o MS Detector: Electron ionization (EIl) source. The mass spectrometer can be operated in
full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[1]

e Analysis:
o Inject an aliquot of the prepared sample into the GC-MS system.

o The retention time of the diisopropyl sulfate peak is used for identification, and the peak
area is used for quantification.

o The mass spectrum of the eluting peak is compared to a reference spectrum for
confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like diisopropyl sulfate.
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A generalized workflow for the spectroscopic analysis of diisopropyl sulfate.

Conclusion

This technical guide provides a summary of the available and expected spectroscopic data for
diisopropyl sulfate, a compound of significant interest in the pharmaceutical industry. The
provided mass spectrometry data and predicted NMR and IR characteristics, along with the
detailed experimental protocols, serve as a valuable resource for researchers and analytical
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scientists. Adherence to these analytical methodologies will ensure the reliable identification
and control of diisopropyl sulfate, contributing to the safety and quality of pharmaceutical
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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